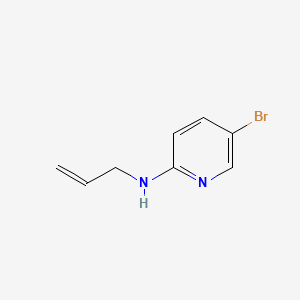

N-allyl-5-bromopyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of New Derivatives

“N-allyl-5-bromopyridin-2-amine” could be used in the synthesis of new N-Arylpyrimidin-2-amine derivatives . These derivatives have been synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions .

Drug-like Scaffold

The 2-aminopyrimidine moiety, a common structural subunit in a large number of both natural products and synthetic compounds, has been widely used as a drug-like scaffold . “N-allyl-5-bromopyridin-2-amine” could potentially be used in the development of new drugs.

Enzyme Inhibitory Activity

2-Aminopyrimidine derivatives substituted at N- or 4-positions show versatile biological and pharmacological activities . They have enzyme inhibitory activity against a number of kinases, such as Bcr-Abl kinase, rho-associated protein kinase, and glycogen synthase kinase (GSK3) . “N-allyl-5-bromopyridin-2-amine” could potentially be used in this context.

Antifungal and Pesticidal Activities

2-Aminopyrimidine derivatives have shown antifungal and pesticidal activities. “N-allyl-5-bromopyridin-2-amine” could potentially be used in the development of new antifungal and pesticidal agents.

Direct Synthesis of Allyl Amines

“N-allyl-5-bromopyridin-2-amine” could potentially be used in the direct synthesis of allyl amines with 2-Nitrosulfonamide derivatives via the Tsuji-Trost Reaction . This reaction is a palladium-catalysed allylation of nucleophiles .

Study of Hydrogen-Bonding Patterns

“N-allyl-5-bromopyridin-2-amine” has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . It could potentially be used in further studies of hydrogen bonding patterns in other cocrystals.

Safety and Hazards

While specific safety and hazard information for N-Allyl-5-bromopyridin-2-amine is not available, it’s important to handle all chemical compounds with care. For example, 2-Amino-5-bromopyridine is known to be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound. Similar compounds are often used in the synthesis of drugs due to their ability to bind to various biological targets. Without specific studies on “n-allyl-5-bromopyridin-2-amine”, it’s hard to identify its primary targets .

Mode of Action

The mode of action would depend on the specific biological target of the compound. Pyridine derivatives can interact with their targets through various types of chemical bonds and interactions, including hydrogen bonds, ionic bonds, and Van der Waals forces .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways that “N-allyl-5-bromopyridin-2-amine” might affect. Pyridine derivatives are often involved in reactions such as suzuki–miyaura coupling .

特性

IUPAC Name |

5-bromo-N-prop-2-enylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c1-2-5-10-8-4-3-7(9)6-11-8/h2-4,6H,1,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVUSVONUIOIKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-5-bromopyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B599584.png)

![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)